molecular formula C17H14FNO3S B4340701 5-[(4-fluorophenoxy)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide

5-[(4-fluorophenoxy)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide

Cat. No.: B4340701
M. Wt: 331.4 g/mol
InChI Key: BYTOEOBBWKJLNP-UHFFFAOYSA-N
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Description

5-[(4-fluorophenoxy)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide is an organic compound with a complex structure that includes a fluorophenoxy group, a thienylmethyl group, and a furamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-fluorophenoxy)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of the 4-fluorophenoxy group, which is then reacted with a suitable furan derivative. The thienylmethyl group is introduced through a nucleophilic substitution reaction. The final step involves the formation of the furamide core under specific reaction conditions, such as the use of a base catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-fluorophenoxy)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-[(4-fluorophenoxy)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(4-fluorophenoxy)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the thienylmethyl group may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Fluorophenoxy)methyl]-N-methoxy-N-methyl-2-furamide
  • 5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)-2-furamide
  • 5-[(4-fluorophenoxy)methyl]-N-(4-methylbenzyl)-2-furamide

Uniqueness

5-[(4-fluorophenoxy)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[(4-fluorophenoxy)methyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3S/c18-12-3-5-13(6-4-12)21-11-14-7-8-16(22-14)17(20)19-10-15-2-1-9-23-15/h1-9H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTOEOBBWKJLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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